GSK481

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

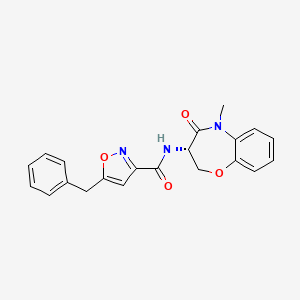

IUPAC Name |

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUWGGQMADIBV-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK481: A Deep Dive into its Mechanism of Action in Necroptosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. This pathway is orchestrated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). GSK481 has been identified as a highly potent and selective inhibitor of RIPK1 kinase activity, positioning it as a valuable tool for dissecting the necroptosis pathway and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in necroptosis, including its biochemical potency, cellular activity, and the experimental methodologies used for its characterization.

The Necroptosis Signaling Pathway and the Role of RIPK1

Necroptosis is a lytic and inflammatory form of programmed cell death.[1][2] It is typically initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), when apoptosis is inhibited.[3][4] The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and MLKL.[5]

Upon stimulation by ligands like TNF-α, RIPK1 is recruited to the receptor complex.[6] In this complex, RIPK1 can initiate pro-survival signaling through NF-κB activation.[7] However, when apoptosis is blocked (e.g., by caspase inhibitors), RIPK1 can dissociate and form a cytosolic complex with RIPK3, known as the necrosome.[1][3] Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3.[8] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane.[2][3] This ultimately leads to membrane permeabilization and cell death.[9]

The kinase activity of RIPK1 is a critical checkpoint in the decision between cell survival and necroptosis. This compound specifically targets this kinase activity, thereby preventing the downstream activation of RIPK3 and MLKL and inhibiting necroptotic cell death.

Figure 1: Necroptosis Signaling Pathway and this compound's Point of Intervention. This diagram illustrates the core signaling cascade of necroptosis, initiated by TNF-α binding to its receptor. This compound acts as a specific inhibitor of RIPK1 kinase activity, a crucial step for the formation and activation of the necrosome.

Quantitative Data on this compound Potency and Selectivity

This compound is a highly potent inhibitor of human RIPK1. Its efficacy has been quantified through various biochemical and cellular assays.

| Parameter | Value | Assay Type | Species | Reference |

| IC50 (RIPK1 Kinase) | 1.3 nM | Biochemical Assay | Human | [6] |

| IC50 (Ser166 Phosphorylation) | 2.8 nM | Cellular Assay (HEK293T) | Human (wild-type) | [6][10] |

| IC50 (Cellular Necroptosis) | 10 nM | Cellular Assay (U937 cells) | Human | [1][6] |

| IC50 (Ser166 Phosphorylation) | 18 - 110 nM | Cellular Assay (HEK293T) | Mouse (mutants) | [6] |

| Selectivity | >450-fold selective for RIPK1 | Kinase Panel Screen | Human | [10] |

Table 1: Potency and Selectivity of this compound. This table summarizes the key quantitative data for this compound, highlighting its potent inhibition of human RIPK1 in both biochemical and cellular contexts, as well as its high selectivity.

Experimental Protocols for Characterizing this compound

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in necroptosis.

Induction of Necroptosis in Cell Culture

This protocol describes the induction of necroptosis in a human monocytic cell line, U937, a common model for studying this pathway.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Human TNF-α (recombinant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound

-

DMSO (vehicle control)

Procedure:

-

Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.

-

To induce necroptosis, add a combination of TNF-α (final concentration 20-100 ng/mL) and z-VAD-FMK (final concentration 20 µM).

-

Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using a suitable assay (see Protocol 3.2).

Figure 2: Experimental Workflow for Necroptosis Induction. This flowchart outlines the key steps for inducing necroptosis in a cellular model and testing the inhibitory effect of this compound.

Cell Viability Assay

Cell viability can be quantified using various methods. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is a common and sensitive method.

Materials:

-

Cells treated as described in Protocol 3.1

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Necroptosis Markers

Western blotting is used to detect the phosphorylation status of key necroptosis proteins, providing direct evidence of pathway activation and inhibition by this compound.

Materials:

-

Cell lysates from treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL (Ser358), anti-MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using ECL substrate and an imaging system.

Co-Immunoprecipitation of the Necrosome

This technique is used to demonstrate the interaction between RIPK1 and RIPK3, a hallmark of necrosome formation, and how this is disrupted by this compound.

Materials:

-

Cell lysates from treated cells

-

Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with inhibitors)

-

Anti-RIPK1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibodies for Western blotting: anti-RIPK3, anti-RIPK1

Procedure:

-

Lyse cells in non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting for the presence of RIPK3 and RIPK1.

Figure 3: Co-Immunoprecipitation Workflow for Necrosome Analysis. This diagram illustrates the sequential steps involved in co-immunoprecipitation to assess the interaction between RIPK1 and RIPK3.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate due to its potent and selective inhibition of RIPK1 kinase activity. Its mechanism of action is centered on preventing the phosphorylation events within the necrosome that are essential for the execution of necroptosis. The experimental protocols detailed in this guide provide a robust framework for investigating the role of RIPK1 in necroptosis and for evaluating the efficacy of inhibitors like this compound. Further research utilizing these methodologies will continue to unravel the complexities of necroptosis and its implications in human disease.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 2.5. Cell Viability Assay [bio-protocol.org]

- 4. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. axonmedchem.com [axonmedchem.com]

GSK481: A Selective RIP1 Kinase Inhibitor for Research in Inflammatory Diseases and Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways governing inflammation, apoptosis, and necroptosis. Its central role in these processes has positioned it as a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer. GSK481 is a potent and highly selective, allosteric inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

This compound was identified through a DNA-encoded library screen and serves as a valuable research tool for investigating the physiological and pathological roles of RIPK1. It belongs to a class of benzoxazepinone inhibitors that bind to an allosteric pocket on the RIPK1 kinase domain.[1] This binding mode confers exceptional selectivity for RIPK1 over other kinases. While this compound itself possesses suboptimal pharmacokinetic properties for clinical development, it was a crucial lead compound that led to the discovery of clinical candidates such as GSK2982772 and GSK3145095.[1]

Mechanism of Action

This compound is a Type III kinase inhibitor, meaning it binds to an allosteric site on the RIPK1 kinase, distinct from the ATP-binding pocket.[1] This allosteric binding locks the kinase in an inactive conformation, preventing the autophosphorylation of RIPK1 at Serine 166, a critical step for its activation and the subsequent initiation of downstream signaling events that lead to necroptosis and inflammation.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound and its optimized successors, GSK2982772 and GSK3145095.

Table 1: In Vitro Potency of this compound and Successor Compounds

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human RIPK1 | Biochemical (Fluorescence Polarization) | 1.3 | [2] |

| Human RIPK1 | U937 Cellular Necroptosis | 10 | [2] | |

| Human RIPK1 | Ser166 Phosphorylation | 2.8 | [2][3] | |

| GSK2982772 | Human RIPK1 | Biochemical (ADP-Glo) | 0.8 | Harris et al., J Med Chem 2017 |

| Human RIPK1 | U937 Cellular Necroptosis | 6.3 | Harris et al., J Med Chem 2017 | |

| GSK3145095 | Human RIPK1 | Biochemical (ADP-Glo) | 6.3 | [4] |

| Human RIPK1 | U937 Cellular Necroptosis | 6.3 | [1] |

Table 2: Kinase Selectivity of this compound

This compound has demonstrated exceptional selectivity for RIPK1. In a KINOMEscan™ profiling service against a panel of 468 kinases, this compound at a concentration of 100 nM was found to be highly selective for RIPK1.

| Kinase | % of Control @ 100 nM |

| RIPK1 | 0 |

| Other 467 kinases | >35 |

Note: The complete kinome scan data for this compound is not publicly available in a comprehensive table. The data presented is based on the description of its high selectivity in published literature.

Signaling Pathways

This compound modulates the signaling pathways downstream of RIPK1 activation, primarily the necroptosis and inflammatory pathways.

RIPK1-Mediated Signaling

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. medchemexpress.com [medchemexpress.com]

GSK481: A Potent Inhibitor of RIPK1 Ser166 Phosphorylation in Necroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death. A key event in the execution of necroptosis, a form of programmed necrosis, is the autophosphorylation of RIPK1 at Serine 166 (Ser166). This phosphorylation event is a critical biomarker for RIPK1 kinase activation and the initiation of the necroptotic cascade. GSK481 is a highly potent and selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of the role of this compound in inhibiting Ser166 phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Quantitative Data: this compound Inhibition of RIPK1 and Ser166 Phosphorylation

This compound demonstrates high potency against RIPK1 kinase activity and the subsequent phosphorylation of Ser166. The following table summarizes the key quantitative data for this compound.

| Target/Assay | Species/Cell Line | IC50 Value | Reference(s) |

| RIPK1 Kinase Activity | - | 1.3 nM | [1][2] |

| Ser166 Phosphorylation (wild-type) | Human | 2.8 nM | [1][2] |

| U937 Cellular Assay | Human | 10 nM | [1][2] |

| RIPK1 Mutants | Mouse | 18-110 nM | [1][2] |

Signaling Pathway: The Role of RIPK1 Ser166 Phosphorylation in Necroptosis

Necroptosis is a regulated cell death pathway that is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival or cell death. In the context of necroptosis, and when caspase-8 is inhibited, RIPK1 is recruited and activated through autophosphorylation at multiple sites, including the critical Ser166 residue. Phosphorylated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation cascade leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death. This compound exerts its inhibitory effect by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation at Ser166 and blocking the downstream signaling events that lead to necroptosis.

References

GSK481: A Technical Guide to its Role in Modulating TNF-Mediated Inflammation via RIPK1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine central to the inflammatory response, orchestrating both cell survival and programmed cell death pathways, including apoptosis and necroptosis. Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical signaling node downstream of the TNF receptor 1 (TNFR1), making it a key therapeutic target for a host of inflammatory diseases. GSK481 is a highly potent and selective small-molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing its biochemical and cellular potency, outlining key experimental protocols for its evaluation, and visualizing the complex signaling pathways it modulates.

Introduction to TNF Signaling and RIPK1

TNF-α signaling is a tightly regulated process that determines cell fate.[1][2] Upon binding of TNF-α to its receptor, TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex, comprising TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAP1/2), and RIPK1, primarily activates the NF-κB pathway, leading to the transcription of pro-survival and pro-inflammatory genes.[3][4][5]

However, under conditions where components of Complex I are depleted or inhibited, RIPK1 can dissociate and form a cytosolic death-inducing platform known as Complex II.[1][4][6] Depending on the cellular context, Complex II can initiate two distinct forms of programmed cell death:

-

Apoptosis (Complex IIa): RIPK1 interacts with FADD and pro-caspase-8, leading to caspase-8 activation and the execution of the apoptotic cascade.[3][7]

-

Necroptosis (Complex IIb): When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes dominant. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like protein (MLKL).[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to lytic cell death, or necroptosis.[8][9] This form of cell death is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs).[8]

The kinase activity of RIPK1 is therefore a critical switch point that can divert a pro-survival signal into a potent, inflammatory cell death pathway.[10] this compound was developed as a specific inhibitor of this kinase function to explore its therapeutic potential in TNF-mediated inflammatory diseases.[11][12]

Mechanism of Action of this compound

This compound is a potent, selective, and specific Type III (allosteric) inhibitor of RIPK1 kinase.[11][12][13][14] It binds to an allosteric pocket on the RIPK1 protein, distinct from the ATP-binding site, locking the kinase in an inactive conformation.[14] This inhibitory action specifically prevents the autophosphorylation of RIPK1 at key residues like Serine 166 (S166), a critical step for its catalytic activation.[5][11][13] By blocking RIPK1 kinase activity, this compound effectively prevents the downstream phosphorylation of RIPK3 and MLKL, thereby abrogating the execution of the necroptotic pathway.[8] While necroptosis is blocked, the signaling cascade can be redirected towards apoptosis, an effect observed in cellular assays where this compound treatment in the presence of TNFα leads to increased levels of apoptotic cell death.[13]

Signaling Pathway Visualizations

Quantitative Data: Potency and Cellular Activity

This compound demonstrates high potency in both biochemical and cellular assays, although its efficacy varies between species. Its inhibitory concentrations are consistently in the low nanomolar range for human RIPK1.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Species | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Kinase Inhibition | Recombinant RIPK1 | Human | 1.3 nM | [13] |

| Fluorescence Polarization (FP) | Recombinant RIPK1 | Human | 10 nM | [12] |

| S166 Phosphorylation | Wild-Type RIPK1 | Human | 2.8 nM | [11][13] |

| Cellular Necroptosis | U937 Cells | Human | 10 nM | [13] |

| S166 Phosphorylation | Mutant RIPK1 | Mouse | 18 - 110 nM | [13] |

| Kinase Inhibition | Wild-Type RIPK1 | Non-primate | >100-fold less potent vs. human |[15] |

Table 2: Summary of this compound Effects on TNF-Mediated Cellular Processes

| Cellular Process | Experimental System | Effect of this compound | Reference(s) |

|---|---|---|---|

| Necroptosis | Jurkat Cells (TNFα-induced) | Abrogates RIP3 up-regulation. | [13] |

| Apoptosis | Jurkat Cells (TNFα-induced) | Increases detectable apoptosis. | [13] |

| Inflammation & Shock | In vivo models | Protects against TNF-induced lethal shock. | [11] |

| Cytokine Production | Various cell models | Reduces production of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α). |[2][10][16] |

Key Experimental Protocols

The characterization of this compound and other RIPK1 inhibitors relies on a series of well-established in vitro assays.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.

-

Principle: A common method is a fluorescence polarization (FP) binding assay or a luminescence-based assay like ADP-Glo that quantifies kinase activity by measuring ATP consumption.[4][12]

-

Reagents: Recombinant human RIPK1, ATP, appropriate substrate, kinase buffer, and detection reagents.

-

Procedure (Brief): a. Serially dilute this compound in DMSO. b. In a microplate, combine recombinant RIPK1 with the this compound dilutions. c. Initiate the kinase reaction by adding ATP and substrate. d. Incubate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and add detection reagents. f. Read the signal (fluorescence or luminescence) on a plate reader. g. Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from TNF-induced necroptosis. Human cell lines like U937 (monocytic) or HT-29 (colorectal adenocarcinoma) are commonly used.[13][14][17]

-

Principle: To specifically induce necroptosis, cells are co-treated with TNF-α, a SMAC mimetic (e.g., birinapant, to degrade cIAPs and promote Complex II formation), and a pan-caspase inhibitor (e.g., zVAD-fmk or Q-VD-OPh, to block the apoptotic pathway).[14][17] Cell viability is then measured.

-

Reagents: U937 or HT-29 cells, cell culture medium, this compound, TNF-α, SMAC mimetic, zVAD-fmk, and a cell viability reagent (e.g., CellTiter-Glo for ATP measurement or an LDH release assay kit).

-

Procedure (Brief): a. Seed cells in a 96-well plate and allow them to adhere/stabilize. b. Pre-treat the cells with serial dilutions of this compound for 1-2 hours. c. Add the necroptosis-inducing cocktail (TNF-α + SMAC mimetic + zVAD-fmk) to the wells. d. Incubate for 12-24 hours. e. Add the cell viability reagent (e.g., CellTiter-Glo) and measure the signal (luminescence). f. Normalize data to untreated controls and calculate IC50 values.

Western Blot for RIPK1 Phosphorylation

This method provides direct evidence of target engagement within the cell by detecting the inhibition of RIPK1 autophosphorylation.

-

Principle: Following treatment with a necroptotic stimulus in the presence or absence of this compound, cell lysates are analyzed by SDS-PAGE and Western blot using an antibody specific for phosphorylated RIPK1 (pS166).

-

Reagents: Cell line (e.g., U937), this compound, necroptotic stimulus, lysis buffer, protease/phosphatase inhibitors, primary antibody (anti-pS166-RIPK1), secondary antibody, and ECL substrate.

-

Procedure (Brief): a. Treat cells with this compound followed by the necroptotic stimulus as described above. b. Lyse the cells and quantify total protein concentration. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with the anti-pS166-RIPK1 antibody, followed by an HRP-conjugated secondary antibody. e. Visualize bands using an ECL substrate and imaging system. A decrease in the pS166 signal indicates successful inhibition by this compound.

Experimental Workflow Visualization

Limitations and Further Considerations

While this compound is a powerful research tool, certain properties limit its clinical development. It has been reported to have high lipophilicity and suboptimal pharmacokinetic properties, making it less suitable for in vivo studies in rodent models.[4][12] This has led to the development of optimized next-generation inhibitors, such as GSK2982772, which possess improved drug-like properties.[4][12][14]

Furthermore, a key characteristic of this compound and other inhibitors from the benzoxazepinone class is their species selectivity. They are highly potent against primate (human, cynomolgus monkey) RIPK1 but are significantly less effective against non-primate versions, including mouse RIPK1.[15][18] This presents a challenge for preclinical evaluation in standard rodent disease models, often requiring the use of humanized cell lines or more complex animal models.

Conclusion

This compound is a foundational tool compound that has been instrumental in elucidating the role of RIPK1 kinase activity in TNF-mediated inflammation and necroptosis. Its high potency and selectivity for human RIPK1 make it an excellent in vitro probe for dissecting signaling pathways and validating RIPK1 as a therapeutic target. The quantitative data clearly establish its ability to inhibit RIPK1 in the low nanomolar range, translating to effective blockade of cellular necroptosis and a reduction in inflammatory signaling. While its pharmacokinetic limitations have precluded its own clinical advancement, the insights gained from this compound have paved the way for the development of clinical-grade RIPK1 inhibitors for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and ulcerative colitis.[2][14]

References

- 1. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 2. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scientificarchives.com [scientificarchives.com]

- 9. Tumor necrosis factor is a necroptosis-associated alarmin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. frontiersin.org [frontiersin.org]

- 17. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apexbt.com [apexbt.com]

The Discovery of GSK481: A Technical Guide to a DNA-Encoded Library Success Story

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery of GSK481, a potent and selective inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1). The identification of this compound from GlaxoSmithKline's (GSK) DNA-encoded libraries (DEL) represents a significant advancement in the application of this technology for hit identification and lead generation. This document provides a comprehensive overview of the discovery process, including the underlying biology of RIPK1, the quantitative data supporting the inhibitor's potency and selectivity, and the experimental methodologies employed.

Introduction: The Emergence of RIPK1 as a Therapeutic Target

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation and cell death, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases, such as psoriasis, rheumatoid arthritis, and ulcerative colitis, making it a compelling target for therapeutic intervention.[3] The discovery of small molecule inhibitors of RIPK1 kinase activity, therefore, holds the potential for novel anti-inflammatory therapies.[3]

This compound emerged from a screening campaign of GSK's extensive DNA-encoded libraries, identifying a novel benzoxazepinone scaffold with high potency and selectivity for RIPK1.[3][4] This discovery highlighted the power of DEL technology to explore vast chemical space and identify unique chemical matter for challenging drug targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor from the DNA-encoded library screening.

Table 1: Biochemical Potency of this compound

| Compound | Assay | Target | IC50 (nM) | Reference |

| GSK'481 | Fluorescence Polarization (FP) | Human RIPK1 | 10 | [5] |

| GSK'481 | Inhibition of Ser166 phosphorylation | Wild-type human RIPK1 | 2.8 | [5][6] |

| GSK'481 | Kinase Assay | Human RIPK1 | 1.3 | [6] |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| GSK'481 | U937 | Cellular Assay | 10 | [6] |

Table 3: Selectivity Profile of the Benzoxazepinone Scaffold

| Compound Series | Assessment | Outcome | Reference |

| Benzoxazepinone | Kinase Panel Screen | Complete monokinase selectivity for RIPK1 | [4] |

| Benzoxazepinone | Species Selectivity | Potent against primate RIPK1, >100-fold less potent against non-primate RIPK1 | [4][7] |

Signaling Pathways and Experimental Workflows

Visualizations of the key biological pathways and experimental processes provide a clear understanding of the context and methodology of this compound's discovery.

Caption: RIPK1 signaling pathway leading to inflammation and necroptosis.

Caption: Workflow for the discovery of this compound using DNA-encoded libraries.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound. It is important to note that while the general procedures are outlined in published literature, some specific details of GSK's proprietary processes may not be fully disclosed.

DNA-Encoded Library Synthesis (Split-and-Pool Method)

The DNA-encoded library that led to the discovery of this compound was synthesized using a split-and-pool strategy, a cornerstone of DEL technology. This method allows for the creation of vast numbers of unique small molecules, each covalently linked to a distinct DNA barcode that records its synthetic history.

Principle: The library is built in cycles. In each cycle, a common scaffold is divided into multiple portions. Each portion is reacted with a unique chemical building block. Subsequently, a unique DNA oligonucleotide (tag) corresponding to that specific building block is enzymatically ligated to the growing DNA barcode. All portions are then pooled together, mixed, and re-split for the next cycle of chemical reaction and DNA tagging.

General Protocol Outline:

-

Scaffold Preparation: A DNA headpiece, a pre-synthesized oligonucleotide with a linker for chemical synthesis, is prepared.

-

Cycle 1: Splitting and Building Block Addition: The DNA headpiece solution is split into a number of reaction vessels corresponding to the number of first-cycle building blocks. A different building block is added to each vessel and reacted with the linker on the DNA headpiece.

-

Cycle 1: DNA Tagging: Following the chemical reaction, a unique DNA tag for each building block is added to its respective vessel and ligated to the DNA headpiece using a DNA ligase.

-

Pooling: All reaction mixtures are pooled into a single vessel and mixed thoroughly.

-

Subsequent Cycles: The pooled library is then split again for the second cycle of building block addition and DNA tagging, and this process is repeated for the desired number of cycles. The library that identified GSK's benzoxazepinone hit was constructed over three cycles.

-

Purification: After each chemical step, purification is typically performed to remove excess reagents.

DNA-Encoded Library Screening Against RIPK1

The screening process aims to identify members of the DEL that bind to the target protein, in this case, RIPK1.

Principle: Affinity selection is used to isolate the target-binding molecules from the vast library pool. The protein target is immobilized, and the DEL is incubated with it. Non-binding molecules are washed away, and the bound molecules are then eluted. The DNA tags of the eluted molecules are amplified by PCR and identified by next-generation sequencing.

General Protocol Outline:

-

Target Immobilization: Recombinant human RIPK1 protein is immobilized on a solid support, such as magnetic beads.

-

Affinity Selection:

-

The pooled DNA-encoded library is incubated with the immobilized RIPK1 in a suitable binding buffer.

-

A series of stringent washes are performed to remove non-specifically bound library members.

-

-

Elution: The specifically bound library members are eluted from the immobilized target, often by heat denaturation of the protein.

-

PCR Amplification: The DNA tags from the eluted fraction are amplified using the Polymerase Chain Reaction (PCR).

-

Next-Generation Sequencing (NGS): The amplified DNA is sequenced to identify the unique barcodes of the binding molecules.

-

Data Analysis: The sequencing data is analyzed to identify the chemical building blocks that are enriched in the binding population compared to control experiments. This information reveals the structures of the hit compounds.

Fluorescence Polarization (FP) Binding Assay

This assay was used to confirm the binding of the resynthesized "off-DNA" hit compounds to RIPK1 and to determine their binding affinity.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a large protein like RIPK1, its tumbling slows down, leading to an increase in fluorescence polarization. Unlabeled compounds can then be tested for their ability to compete with the fluorescent probe for binding to the target, which will result in a decrease in polarization.

General Protocol Outline:

-

Reagents:

-

Recombinant human RIPK1 protein.

-

A fluorescently labeled probe that binds to RIPK1.

-

Test compounds (e.g., resynthesized GSK'481) at various concentrations.

-

Assay buffer (e.g., HEPES-based buffer with additives to prevent non-specific binding).

-

-

Assay Procedure:

-

In a microplate, the RIPK1 protein and the fluorescent probe are incubated to allow binding to reach equilibrium.

-

The test compound is then added at a range of concentrations.

-

The plate is incubated to allow for competition to occur.

-

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated by plotting the change in polarization against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

U937 Cellular Necroptosis Assay

This cell-based assay was used to evaluate the ability of this compound to inhibit RIPK1-mediated necroptosis in a cellular context.

Principle: The human monocytic cell line U937 can be induced to undergo necroptosis by treatment with a combination of Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic, and a pan-caspase inhibitor (to block apoptosis and channel the cell death pathway towards necroptosis). The ability of a compound to prevent this cell death is a measure of its cellular RIPK1 inhibitory activity.

General Protocol Outline:

-

Cell Culture: U937 cells are cultured in appropriate media and conditions.

-

Assay Setup:

-

Cells are seeded into a multi-well plate.

-

Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

-

-

Induction of Necroptosis: Necroptosis is induced by adding a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk) to the cell culture medium.

-

Incubation: The cells are incubated for a defined period to allow for necroptosis to occur.

-

Cell Viability Measurement: Cell viability is assessed using a suitable method, such as a commercially available ATP-based assay (e.g., CellTiter-Glo®) or by measuring the release of lactate dehydrogenase (LDH).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits necroptosis by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The discovery of this compound is a testament to the power of DNA-encoded library technology in modern drug discovery. By enabling the screening of billions of compounds in a single experiment, DEL technology facilitated the identification of a novel, potent, and highly selective inhibitor of RIPK1. The benzoxazepinone scaffold discovered through this process provided a promising starting point for lead optimization, ultimately leading to the development of clinical candidates for the treatment of inflammatory diseases. This technical guide provides a comprehensive overview of the key data, pathways, and experimental methodologies that underpinned this successful drug discovery effort, offering valuable insights for researchers in the field.

References

- 1. dna encoded library chemical libraries & drug discovery [vipergen.com]

- 2. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Split and pool synthesis - Wikipedia [en.wikipedia.org]

- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

GSK481's Impact on Receptor-Interacting Protein Kinase 1 (RIPK1) Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling, governing inflammation, survival, and programmed cell death pathways.[1][2] As a multifaceted protein, RIPK1 possesses both kinase-dependent and kinase-independent (scaffolding) functions.[1][3] Its role as a molecular switch is particularly evident in the context of tumor necrosis factor receptor 1 (TNFR1) signaling, where it dictates the cellular outcome between NF-κB-mediated survival and two distinct cell death pathways: apoptosis and necroptosis.[4][5] Dysregulation of RIPK1 activity is implicated in a wide range of human inflammatory and neurodegenerative diseases, making it a prominent therapeutic target.[6][7]

GSK481 is a highly potent and selective, small-molecule inhibitor of RIPK1 kinase activity.[8][9] It functions as a Type III allosteric inhibitor, binding to a lipophilic pocket at the back of the ATP-binding site, which confers an excellent kinase selectivity profile.[10] This guide provides an in-depth technical overview of this compound, its quantitative impact on RIPK1 signaling, the experimental protocols used for its characterization, and visual representations of the underlying molecular pathways.

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified across various biochemical and cellular assays. The data highlights its high potency against human RIPK1 and its effectiveness in cell-based systems. A notable characteristic of this compound is its significantly reduced potency against non-primate RIPK1, a key consideration for preclinical model selection.[10][11]

| Assay Type | Target/System | Parameter | Value (nM) | Reference(s) |

| Biochemical Kinase Assay | Recombinant RIPK1 | IC50 | 1.3 | [8] |

| Cellular Phosphorylation Assay | Wild-Type Human RIPK1 (in HEK293T cells) | IC50 (S166 phos.) | 2.8 | [8][9] |

| Cellular Viability/Function Assay | Human U937 cells | IC50 | 10 | [8][12] |

| Human Whole Blood Assay | TNFα/zVAD/SMAC-induced necroptosis | IC50 (MIP-1β inhibition) | 5 | [10] |

| Monkey Whole Blood Assay | TNFα/zVAD/SMAC-induced necroptosis | IC50 (MIP-1β inhibition) | 16 | [10] |

| Cellular Phosphorylation Assay | Mouse RIPK1 Mutants | IC50 (S166 phos.) | 18 - 110 | [8] |

Signaling Pathways and Mechanism of Action

Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form the membrane-bound Complex I.[13][14] In this complex, RIPK1 acts primarily as a scaffold, undergoing ubiquitination which leads to the activation of NF-κB and MAPK pathways, promoting cell survival and inflammation.[14][15]

However, under conditions where components of Complex I are inhibited or when caspase-8 activity is blocked, RIPK1 can dissociate and participate in the formation of cytosolic, death-inducing complexes.[4][14] The kinase activity of RIPK1 is essential for these cell death pathways.[7]

-

RIPK1-Dependent Apoptosis (Complex IIa): RIPK1, FADD, and pro-caspase-8 form Complex IIa, leading to caspase-8 activation and apoptosis.[4]

-

Necroptosis (Complex IIb or "Necrosome"): When caspase-8 is inhibited, RIPK1 kinase activity leads to its autophosphorylation (e.g., at Ser166) and the recruitment of RIPK3 via their RHIM domains.[4][5] This forms the necrosome, where RIPK1 and RIPK3 phosphorylate each other, leading to the activation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL).[13][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[5]

This compound exerts its effect by specifically inhibiting the kinase function of RIPK1. This prevents the autophosphorylation of RIPK1, thereby blocking the formation and activation of the necrosome and subsequent necroptosis.[8][11] It also abrogates the signaling cascade leading to RIPK1-dependent apoptosis.

Caption: RIPK1 signaling pathways downstream of TNFR1 and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize this compound.

This assay quantifies the ability of an inhibitor to block RIPK1 kinase activity within a cellular context by measuring the phosphorylation of a key activation site, Serine 166.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Reagents:

-

Expression plasmid for wild-type human RIPK1.

-

Transfection reagent (e.g., Lipofectamine).

-

Opti-MEM reduced-serum medium.

-

Complete growth medium (DMEM, 10% FBS, 1% Pen-Strep).

-

This compound stock solution in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies: Rabbit anti-pS166-RIPK1, Mouse anti-total-RIPK1, loading control antibody (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Methodology:

-

Transfection: Seed HEK293T cells in 6-well plates. Transfect cells with the human RIPK1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to express the protein for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the transfected cells and add the medium containing this compound or vehicle (DMSO). Incubate for 1-2 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Western Blotting: Normalize protein amounts for all samples. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (anti-pS166-RIPK1 and anti-total-RIPK1) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and calculate the ratio of pS166-RIPK1 to total RIPK1. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

This ex vivo assay measures the functional consequence of RIPK1 inhibition by quantifying the suppression of inflammatory cytokine release following necroptosis induction in a physiologically relevant matrix.[10]

-

Sample: Freshly drawn human whole blood collected in sodium heparin tubes.

-

Reagents:

-

This compound stock solution in DMSO.

-

RPMI 1640 medium.

-

Human TNF-α.

-

Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-Oph).

-

SMAC mimetic (e.g., RMT 5265).

-

ELISA kit for a relevant cytokine/chemokine (e.g., MIP-1β).

-

-

Methodology:

-

Compound Pre-incubation: Dispense whole blood into a 96-well plate. Add serial dilutions of this compound or vehicle control (DMSO) to the wells and pre-incubate for 30-60 minutes at 37°C.

-

Necroptosis Induction: Prepare an induction cocktail containing TNF-α, a pan-caspase inhibitor, and a SMAC mimetic in RPMI medium. Add this cocktail to the wells to initiate necroptosis.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

-

Cytokine Quantification: Measure the concentration of the chosen cytokine (e.g., MIP-1β) in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.

-

Analysis: Subtract background cytokine levels from unstimulated controls. Plot the percentage of inhibition of cytokine release against the this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Caption: A stepwise workflow for determining the IC50 of this compound on RIPK1 phosphorylation.

References

- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

GSK481: A Technical Guide to its Function in Programmed Cell Death Pathways

Abstract

GSK481 is a highly potent, selective, and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] The kinase activity of RIPK1 is a critical signaling node that governs cellular fate, particularly in the context of inflammation and programmed cell death. This compound functions primarily by inhibiting the necroptotic pathway, a form of regulated necrosis, without significantly affecting apoptotic signaling. This document provides an in-depth technical overview of this compound's mechanism of action, quantitative efficacy, relevant experimental protocols, and its application as a research tool for professionals in drug development and life sciences.

Introduction to Programmed Cell Death and the Role of RIPK1

Programmed cell death is an essential physiological process for tissue homeostasis and the elimination of damaged or infected cells. The two most extensively studied pathways are apoptosis and necroptosis. While apoptosis is a non-inflammatory, caspase-dependent process, necroptosis is a pro-inflammatory form of regulated cell death that is activated when apoptosis is inhibited.[2]

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a central regulator in determining whether a cell survives or undergoes programmed death.[3] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate pro-survival signals through the NF-κB pathway or, under different cellular conditions, trigger either apoptosis or necroptosis.[3][4] The kinase activity of RIPK1 is indispensable for the induction of necroptosis, making it a key therapeutic target for diseases driven by inflammatory cell death.[3][5]

Molecular Mechanism of Action of this compound

Target Profile and Selectivity

This compound is a Receptor Interacting Protein Kinase 1 (RIPK1) inhibitor.[6][7] It demonstrates remarkable selectivity for RIPK1 over a broad panel of other kinases, making it a precise tool for studying RIPK1-mediated signaling pathways.[8][9] A notable characteristic of this compound is its species-specific potency; it is highly effective against human and cynomolgus monkey RIPK1 but is over 100-fold less potent against RIPK1 from non-primate species such as mice.[6][10]

Inhibition of the Necroptosis Pathway

This compound exerts its function by directly inhibiting the kinase activity of RIPK1.[1] This inhibition prevents the autophosphorylation of RIPK1 at Serine 166 (S166), a critical step for the downstream propagation of the necroptotic signal.[1][8]

The canonical TNFα-induced necroptosis pathway proceeds as follows:

-

Complex I Formation: TNFα binding to its receptor (TNFR1) recruits RIPK1 and other proteins to form a membrane-bound, pro-survival complex (Complex I). Here, RIPK1 is ubiquitinated, leading to the activation of the NF-κB pathway.[4]

-

Switch to Death Signaling: When pro-survival signaling is perturbed, RIPK1 is deubiquitinated and dissociates from the membrane to form a cytosolic death-inducing complex.[3][4]

-

Necrosome Formation (Complex IIb): In circumstances where caspase-8 is inhibited, RIPK1 interacts with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs) to form an amyloid-like complex known as the necrosome.[4][11]

-

Execution of Necroptosis: The formation of the necrosome leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL) by RIPK3.[10] Activated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause membrane rupture, release of cellular contents, and inflammatory cell death.[2]

This compound intervenes at the crucial initial step of RIPK1 kinase activation, thereby preventing necrosome formation and all subsequent downstream events leading to cell death.

Quantitative Efficacy Data

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 3.1: Biochemical Potency of this compound

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| RIP1 Kinase | IC50 | 1.3 nM | [1] |

| Wild-Type Human RIP1 | IC50 (S166 Phosphorylation Inhibition) | 2.8 nM | [1][8] |

| Mouse RIP1 Mutants | IC50 (S166 Phosphorylation Inhibition) | 18 - 110 nM |[1] |

Table 3.2: Cellular Potency of this compound

| Cell Line | Assay Type | Value | Reference |

|---|---|---|---|

| U937 (Human Monocytic) | Necroptosis Inhibition | IC50 = 10 nM | [1][9] |

| Jurkat (Human T-cell) | Necroptosis Inhibition (300 nM) | Abrogates RIP3 up-regulation |[1] |

Table 3.3: Species Selectivity of this compound

| Species | Relative Potency | Note | Reference |

|---|---|---|---|

| Human / Cynomolgus Monkey | High | Equivalent Potency | [6] |

| Non-primate (e.g., mouse) | >100-fold less potent | A critical consideration for in vivo study design. |[6] |

Experimental Protocols and Methodologies

The following protocols are generalized methodologies for assessing the function and efficacy of this compound in a laboratory setting.

In Vitro Necroptosis Induction Assay

This assay measures the ability of this compound to protect cells from TNFα-induced necroptosis.

-

Objective: To determine the IC50 of this compound for necroptosis inhibition in a human cell line.

-

Materials:

-

Human U937 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Recombinant Human TNFα

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Methodology:

-

Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 104 cells/well.

-

Compound Treatment: Prepare serial dilutions of this compound. Pre-treat the cells by adding the compound dilutions to the wells. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.

-

Necroptosis Induction: Add TNFα (final concentration ~20 ng/mL) and z-VAD-FMK (final concentration ~20 µM) to all wells except the untreated controls.

-

Final Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Viability Measurement: Equilibrate the plate to room temperature and measure cell viability according to the manufacturer's protocol for the chosen reagent.

-

Data Analysis: Normalize the data to the vehicle control (0% inhibition) and untreated cells (100% inhibition). Calculate the IC50 value using a non-linear regression curve fit.

-

Western Blot for RIPK1 S166 Phosphorylation

-

Objective: To provide direct evidence that this compound inhibits RIPK1 kinase activity in a cellular context.

-

Methodology:

-

Treat cells in a 6-well plate with this compound or vehicle for 1-2 hours.

-

Stimulate with TNFα + z-VAD-FMK for a short period (e.g., 4-6 hours) to induce RIPK1 phosphorylation.

-

Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-RIPK1 (Ser166) and total RIPK1. A loading control antibody (e.g., GAPDH or β-actin) is mandatory.

-

Incubate with appropriate secondary antibodies and visualize bands using chemiluminescence. A reduction in the p-RIPK1/Total-RIPK1 ratio in this compound-treated samples indicates target engagement.

-

Preparation for In Vivo Administration

For studies in appropriate animal models (e.g., humanized RIPK1 mice or primates), a suitable formulation is required.

-

Suspension Protocol (2.5 mg/mL):

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.[1]

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.[1]

-

Add 50 µL of Tween-80 and mix again.[1]

-

Add 450 µL of saline to bring the final volume to 1 mL.[1]

-

This suspended solution is suitable for oral or intraperitoneal administration.[1]

-

Conclusion

This compound is a powerful and highly specific chemical probe for interrogating the function of RIPK1 kinase. Its primary mechanism is the direct inhibition of RIPK1 kinase activity, which effectively blocks the execution of the necroptotic programmed cell death pathway. The quantitative data underscores its high potency in human cellular systems. However, its significant species selectivity is a critical factor that must be considered in the design of preclinical studies. For researchers and drug developers, this compound serves as an invaluable tool for exploring the pathophysiology of diseases where necroptosis is a known driver, such as in certain inflammatory and neurodegenerative conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The resurrection of RIP kinase 1 as an early cell death checkpoint regulator—a potential target for therapy in the necroptosis era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | RIP kinase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 8. axonmedchem.com [axonmedchem.com]

- 9. apexbt.com [apexbt.com]

- 10. scientificarchives.com [scientificarchives.com]

- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

A Technical Guide to the Preclinical Evaluation of GSK481, a First-in-Class RIPK1 Kinase Inhibitor for Inflammatory Diseases

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. The discovery of GSK481, a potent and selective benzoxazepinone inhibitor of RIPK1, marked a significant step forward in targeting this pathway. This technical guide provides an in-depth overview of the preliminary studies on this compound, detailing its mechanism of action, preclinical data in inflammatory models, and the experimental methodologies used for its evaluation. It also covers the subsequent optimization that led to the clinical candidate GSK2982772, offering a comprehensive resource for professionals in the field of drug development.

Introduction to this compound and RIPK1 Inhibition

This compound is a highly potent and selective inhibitor of RIPK1 kinase, identified through a DNA-encoded library screen.[1] RIPK1 is a serine/threonine kinase that functions as a key molecular switch, regulating cellular fate in response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Depending on the cellular context and post-translational modifications, RIPK1 can initiate pro-survival and pro-inflammatory signaling through the NF-κB pathway or trigger programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.

The kinase activity of RIPK1 is essential for the induction of necroptosis and plays a significant role in inflammation.[1] Dysregulation of this pathway is implicated in numerous immune-mediated inflammatory diseases. By specifically inhibiting the kinase function of RIPK1, this compound and its successors aim to block these pathological processes without interfering with the kinase-independent scaffolding functions of RIPK1 that can be important for cell survival.

Mechanism of Action: The RIPK1 Signaling Pathway

Upon binding of TNF-α to its receptor, TNFR1, a signaling cascade is initiated that leads to the recruitment of RIPK1 to form Complex I. In this complex, RIPK1 acts as a scaffold, leading to the activation of NF-κB and MAPK pathways, which promote the expression of pro-inflammatory cytokines and cell survival genes.

However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can dissociate and form a secondary cytosolic complex, known as the necrosome (or Complex IIb), with RIPK3. This interaction, driven by their respective RIP homotypic interaction motifs (RHIMs), leads to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell death and the release of damage-associated molecular patterns (DAMPs) that further amplify inflammation.

This compound acts by binding to and inhibiting the kinase domain of RIPK1, thereby preventing the auto-phosphorylation required for its full activation and the subsequent recruitment and activation of RIPK3. This directly blocks the execution of necroptosis and downstream inflammatory consequences.

Preclinical Data and Efficacy

While this compound was a groundbreaking discovery, it exhibited high lipophilicity and suboptimal pharmacokinetic properties, which prompted its rapid optimization to the clinical candidate, GSK2982772.[2] Therefore, much of the detailed public data pertains to this compound and its direct successor.

Data Presentation: In Vitro Potency

The following table summarizes the inhibitory potency of this compound and its optimized successor, GSK2982772. The data highlights the high potency against human RIPK1 and the species-specific differences, a crucial consideration for designing preclinical animal studies.

| Compound | Target / Assay | Species | IC₅₀ Value | Reference |

| This compound | RIP1 Kinase | Human | 1.3 nM | [3] |

| RIP1 S166 Phosphorylation | Human | 2.8 nM | [2][3][4] | |

| U937 Cellular Necroptosis | Human | 10 nM | [3][5] | |

| GSK2982772 | RIP1 Kinase (FP Assay) | Human | 16 nM | [1][6][7] |

| RIP1 Kinase (FP Assay) | Monkey | 20 nM | [1][7] | |

| RIP1 Kinase (FP Assay) | Mouse | 2.5 µM | [7] | |

| RIP1 Kinase (FP Assay) | Rat | 2.0 µM | [7] | |

| U937 Cellular Necroptosis | Human | 6.3 nM | [6] |

In Vivo and Ex Vivo Models

GSK's RIPK1 inhibitors have been evaluated in several preclinical models of inflammation.

-

Human Ulcerative Colitis (UC) Explants: In tissues taken from patients with UC, GSK2982772 was shown to reduce the spontaneous, pathological production of pro-inflammatory cytokines like IL-1β and IL-6 in a concentration-dependent manner.[1] This model provides a direct link to human disease pathology.

-

Mouse TNF-Induced Systemic Inflammation: In a mouse model where TNF-α injection causes a systemic inflammatory response and hypothermia, oral administration of GSK2982772 provided significant protection. At doses of 3, 10, and 50 mg/kg, the inhibitor showed 68%, 80%, and 87% protection from temperature loss, respectively, demonstrating in vivo target engagement and efficacy.[1][7]

Experimental Protocols

Detailed, step-by-step protocols are proprietary; however, based on published literature, the general methodologies for key experiments can be outlined.

In Vitro RIPK1 Kinase Inhibition Assay (e.g., ADP-Glo™)

This biochemical assay quantifies the enzymatic activity of purified RIPK1.

-

Reagents: Recombinant human RIPK1 enzyme, kinase buffer, ATP, substrate peptide, and the inhibitor compound (this compound).

-

Procedure:

-

The RIPK1 enzyme is pre-incubated with serially diluted concentrations of this compound in a microplate well.

-

The kinase reaction is initiated by adding a solution containing ATP and a suitable peptide substrate.

-

The reaction is allowed to proceed for a set time (e.g., 5 hours) at a controlled temperature.[6]

-

The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection system like ADP-Glo™.

-

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Cellular Necroptosis Assay

This cell-based assay measures the ability of an inhibitor to protect cells from TNF-induced necroptosis.

-

Cell Line: Human monocytic U937 cells or murine L929 fibrosarcoma cells are commonly used.[6][8]

-

Procedure:

-

Cells are seeded in microplates and pre-treated with various concentrations of this compound.

-

To induce necroptosis, cells are co-stimulated with TNF-α and a pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk). The caspase inhibitor is necessary to block the alternative apoptotic pathway, shunting the signaling towards necroptosis.[6][9]

-

The cells are incubated for a defined period (e.g., 24 hours).[6]

-

Cell viability is assessed using a method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.

-

-

Data Analysis: A dose-response curve is generated to determine the IC₅₀ of the compound for inhibiting necroptosis.

Human Ulcerative Colitis Explant Model

This model uses patient-derived tissue to assess the effect of a compound on disease-relevant pathophysiology.[10][11]

-

Tissue Acquisition: Fresh mucosal biopsies are collected from inflamed regions of the colon of UC patients during endoscopy.[12]

-

Explant Culture:

-

Treatment: Explants are treated with the test compound (e.g., GSK2982772) or a vehicle control.

-

Endpoint Analysis:

-

After the incubation period, the culture supernatant is collected.

-

The concentrations of a panel of cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using a multiplex ELISA platform.[11]

-

-

Data Analysis: Cytokine levels from treated explants are compared to vehicle-treated controls to determine the inhibitory effect of the compound.

Conclusion

The preliminary studies on this compound were instrumental in validating RIPK1 kinase as a druggable target for inflammatory diseases. Although this compound itself did not proceed to clinical trials due to suboptimal physicochemical properties, it served as a highly potent chemical probe and the foundational lead structure for a successful optimization campaign. This effort culminated in the development of GSK2982772, a clinical-stage molecule that has demonstrated target engagement and a favorable safety profile in early human studies. The methodologies and models used to characterize this compound and its successors have established a clear preclinical-to-clinical translational path for RIPK1 inhibitors, paving the way for a novel class of anti-inflammatory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reproducing the human mucosal environment ex vivo: Inflammatory Bowel Disease as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. Association Between Ex Vivo Human Ulcerative Colitis Explant Protein Secretion Profiles and Disease Behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of cytokine release from colonic explants by bacterial antigens in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK481 in Regulating Cytokine Production: A Technical Guide

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a promising therapeutic target for a range of inflammatory diseases. GSK481 is a highly potent and selective small-molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth overview of the mechanism by which this compound regulates the production of inflammatory cytokines. We will detail the underlying signaling pathways, present quantitative data on the inhibitor's potency, and provide standardized experimental protocols for researchers and drug development professionals.

Introduction to RIPK1 in Inflammation and Cytokine Signaling

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key intracellular signaling node that controls cellular responses to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[1] RIPK1 possesses both kinase and scaffold functions, allowing it to mediate divergent cellular outcomes, including cell survival, apoptosis, and a pro-inflammatory form of regulated necrosis known as necroptosis.[1][2]

-

Scaffold Function: In the canonical TNF-α signaling pathway, RIPK1 is recruited to the TNFR1 receptor complex (Complex I), where it becomes ubiquitinated. This ubiquitinated RIPK1 acts as a scaffold to recruit downstream kinases, leading to the activation of the NF-κB and MAPK pathways.[3][4] These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines and cell survival proteins.[3]

-

Kinase Function: The kinase activity of RIPK1 is a critical driver of pro-inflammatory signaling and cell death.[1][2] Upon deubiquitination, RIPK1 can dissociate from Complex I to form secondary cytosolic complexes that trigger either apoptosis (Complex IIa) or necroptosis (Complex IIb, or the "necrosome").[3] The activation of RIPK1's kinase domain, marked by autophosphorylation at Serine 166 (S166), is essential for initiating necroptosis and can also drive a sustained, secondary wave of inflammatory cytokine production.[1] Therefore, inhibiting this kinase activity presents a targeted strategy to reduce inflammation.

This compound: A Potent and Selective RIPK1 Kinase Inhibitor

This compound is a specific, potent, and selective inhibitor of RIPK1 kinase.[5][6] It was identified as a benzo[b][5][7]oxazepin-4-one derivative and has been characterized as a valuable tool for dissecting the role of RIPK1 kinase activity in cellular processes.[8] Its high potency and selectivity for RIPK1 over a wide range of other kinases make it an ideal probe for studying RIPK1-mediated signaling.[6][9]

Mechanism of Action: How this compound Modulates Cytokine Production

This compound exerts its regulatory effect on cytokine production by directly inhibiting the kinase activity of RIPK1. This intervention prevents the autophosphorylation of RIPK1 at S166, a key activation step.[5][9] By blocking this event, this compound disrupts the downstream signaling cascades that are dependent on RIPK1's enzymatic function.

The primary mechanisms include:

-

Inhibition of Necroptosis: RIPK1 kinase activity is indispensable for the formation of the necrosome and the subsequent execution of necroptosis. By inhibiting RIPK1, this compound effectively blocks this inflammatory cell death pathway, thereby reducing the release of damage-associated molecular patterns (DAMPs) that would otherwise amplify the inflammatory response and cytokine release.[5][10]

-

Suppression of Kinase-Dependent Inflammation: RIPK1 kinase activity can directly contribute to the transcriptional activation of inflammatory genes.[1] Activated RIPK1 can translocate to the nucleus and modulate chromatin to promote the expression of cytokines.[1] this compound blocks this kinase-dependent inflammatory signaling, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[11]

References

- 1. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. biocompare.com [biocompare.com]

- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. scientificarchives.com [scientificarchives.com]

- 11. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Use of GSK481 in Jurkat Cell Lines

For Research Use Only

Introduction

GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of programmed necrotic cell death.[1][2][3] Necroptosis is implicated in the pathogenesis of various inflammatory and degenerative diseases. The Jurkat cell line, a human T-lymphocyte line, is a widely used model for studying T-cell signaling, apoptosis, and necroptosis.[2] These application notes provide detailed protocols for the in vitro use of this compound in Jurkat cells to study its effects on cell viability and the inhibition of necroptosis.

Mechanism of Action